Cas no 217085-78-4 (Benzene,1,5-difluoro-2-methoxy-3-methyl-)
Benzene,1,5-difluoro-2-methoxy-3-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1,5-difluoro-2-methoxy-3-methyl-
- Benzene, 1,5-difluoro-2-methoxy-3-methyl- (9CI)
- 1,5-difluoro-2-methoxy-3-methylbenzene
- 1, 5-difluoro-2-methoxy-3-methylbenzene
- DTXSID80662827
- YAJNGMJBXSZXQO-UHFFFAOYSA-N
- 217085-78-4
- SCHEMBL3836775
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- Inchi: 1S/C8H8F2O/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,1-2H3
- InChI Key: YAJNGMJBXSZXQO-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC(C)=C1OC)F
Computed Properties
- Exact Mass: 158.05434
- Monoisotopic Mass: 158.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2A^2
- XLogP3: 2.5
Experimental Properties
- PSA: 9.23
Benzene,1,5-difluoro-2-methoxy-3-methyl- Pricemore >>
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| Alichem | A010010228-250mg |
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Benzene,1,5-difluoro-2-methoxy-3-methyl- Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on Benzene,1,5-difluoro-2-methoxy-3-methyl-
Benzene, 1,5-Difluoro-2-Methoxy-3-Methyl-
The compound Benzene, 1,5-Difluoro-2-Methoxy-3-Methyl-, also known by its CAS number 217085-78-4, is a chemically synthesized aromatic compound with a unique structure that combines fluorine atoms, a methoxy group, and a methyl group attached to a benzene ring. This compound has garnered significant attention in the fields of organic chemistry and materials science due to its potential applications in drug design, agrochemicals, and advanced materials. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules and its ability to influence the electronic properties of aromatic systems.
The synthesis of Benzene, 1,5-Difluoro-2-Methoxy-3-Methyl- involves a multi-step process that typically begins with the fluorination of an aromatic ring. Researchers have explored various methods for achieving selective fluorination, including the use of electrophilic fluorination agents such as sulfur tetrafluoride (SF₄) or N-fluoropyridinium salts. The introduction of the methoxy and methyl groups is achieved through nucleophilic substitution or alkylation reactions, depending on the specific conditions and intermediates employed. Recent advancements in catalytic systems have enabled higher yields and improved selectivity in these reactions.
The physical and chemical properties of this compound are influenced by the substituents attached to the benzene ring. The presence of electron-withdrawing groups such as fluorine atoms and the methoxy group significantly affects the compound's reactivity and stability. For instance, the methoxy group introduces steric hindrance while also activating certain positions on the ring for further substitution. The methyl group, on the other hand, provides electron-donating effects through inductive resonance. These properties make Benzene, 1,5-Difluoro-2-Methoxy-3-Methyl- a versatile building block in organic synthesis.
In terms of applications, this compound has shown promise in several areas. In drug design, it serves as a key intermediate in the synthesis of bioactive molecules targeting various therapeutic areas such as cancer and inflammation. Its ability to modulate receptor interactions makes it a valuable tool for medicinal chemists. Additionally, in agrochemicals, this compound has been explored for its potential as an herbicide or fungicide due to its unique chemical properties.
Recent studies have also focused on the environmental impact and degradation pathways of Benzene, 1,5-Difluoro-2-Methoxy-3-Methyl-. Researchers have investigated its biodegradation under various environmental conditions and found that it undergoes hydrolysis under specific pH conditions. Understanding its persistence in different ecosystems is crucial for assessing its environmental safety.
In conclusion, Benzene, 1,5-Difluoro-2-Methoxy-3-Methyl- (CAS No: 217085-78-4) is a multifaceted compound with significant potential across diverse fields. Its unique structure enables it to serve as an essential intermediate in organic synthesis while offering opportunities for innovation in drug discovery and agrochemical development. As research continues to uncover new applications and improve synthetic methodologies for this compound, its role in advancing chemical science is expected to grow further.
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